

(Adamantan-1-YL)methylamine hydrochloride

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *[(Adamantan-1-YL)methyl] (methyl)amine hydrochloride*

Cat. No.: *B155508*

[Get Quote](#)

An In-depth Technical Guide to (Adamantan-1-YL)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

(Adamantan-1-YL)methylamine hydrochloride, more commonly known as Memantine Hydrochloride, is a pharmaceutical agent of significant interest in the field of neuroscience and drug development. Its Chemical Abstracts Service (CAS) number is 41100-52-1.^{[1][2][3]} This guide provides a comprehensive technical overview of Memantine Hydrochloride, beginning with its unique molecular architecture derived from the adamantane scaffold. We will delve into its physicochemical properties, explore its sophisticated mechanism of action as a voltage-dependent NMDA receptor antagonist, and provide detailed, field-proven protocols for its chemical synthesis and analytical characterization. The narrative is designed to bridge theoretical knowledge with practical application, offering insights into the causality behind experimental choices, thereby equipping researchers and developers with the robust knowledge required for its study and application.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a perfectly symmetrical, rigid, and lipophilic tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.^{[4][5]} Often described as a "lipophilic bullet," its incorporation into molecular structures can dramatically improve a compound's pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB).^{[4][6]} Adamantane's unique three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.^[4] This has led to the development of several clinically successful drugs for a range of diseases, including viral infections and neurodegenerative disorders.^{[4][6]}

Among the most successful adamantane derivatives is Memantine ((Adamantan-1-YL)methylamine hydrochloride). Initially investigated for other indications, its unique pharmacological profile led to its approval for the treatment of moderate to severe dementia associated with Alzheimer's disease.^{[7][8]} This guide provides the core technical knowledge base for professionals working with this important therapeutic agent.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development, from designing experiments to formulating drug products. Memantine Hydrochloride is a white, solid crystalline powder.^[2]

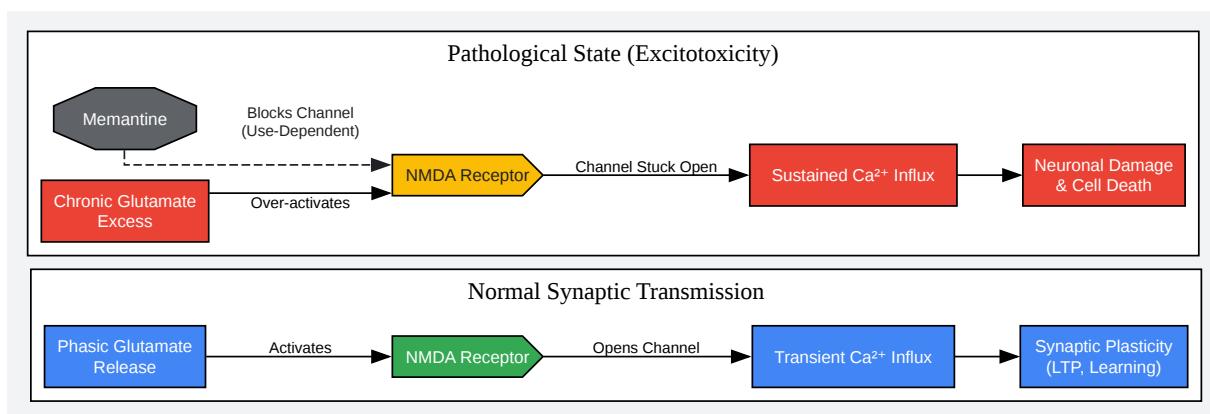
Table 1: Physicochemical Data for Memantine Hydrochloride

Property	Value	Source(s)
CAS Number	41100-52-1	[1]
Molecular Formula	C ₁₂ H ₂₁ N · HCl	[1] [3]
Molecular Weight	215.77 g/mol	[1] [3]
IUPAC Name	3,5-dimethyladamantan-1-amine;hydrochloride	[2]
Appearance	White solid powder	[2]
Purity (Typical)	≥98% (HPLC)	[1]
Solubility	H ₂ O: 100 mM; Ethanol: 20 mg/mL; DMSO: 10 mg/mL	[1]
Storage Conditions	Short Term (days to weeks): 2-8°C, dry, dark. Long Term (months to years): -20°C.	[2]

Note: The free base of Memantine has a CAS number of 19982-08-2 and a molecular weight of approximately 179.30 g/mol .[\[2\]](#)

Mechanism of Action: Modulating Glutamatergic Neurotransmission

Memantine exerts its therapeutic effect through a sophisticated interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component of glutamatergic neurotransmission in the central nervous system.[\[9\]](#)[\[10\]](#)

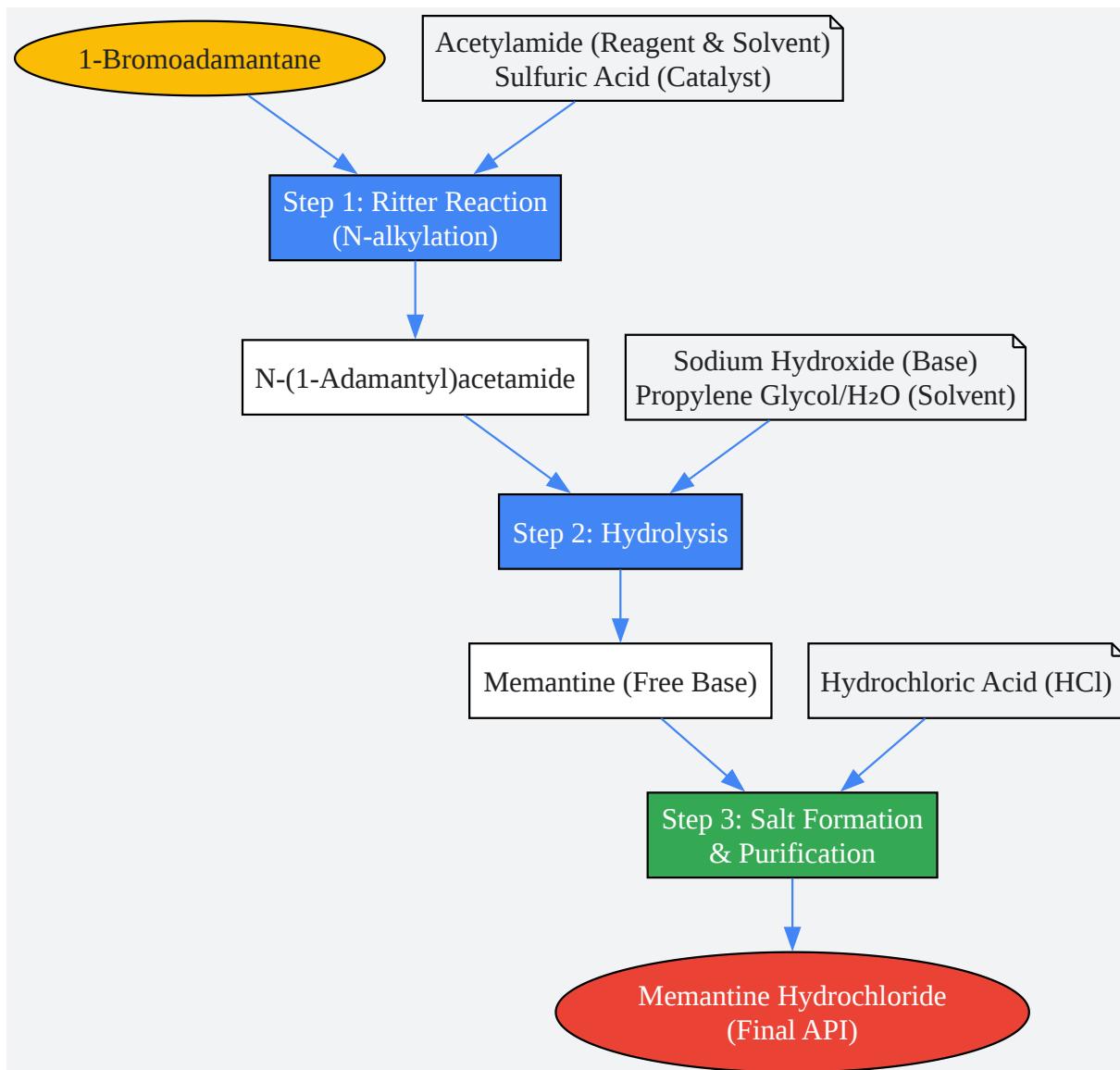

The Role of NMDA Receptor Excitotoxicity

The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ into neurons. This process is fundamental for synaptic plasticity, learning, and memory.[\[10\]](#)[\[11\]](#) However, chronic overstimulation of the NMDA receptor by the neurotransmitter glutamate leads to excessive Ca²⁺ influx, a state known as excitotoxicity. This pathological process is implicated in the neuronal cell death observed in neurodegenerative conditions like Alzheimer's disease.[\[12\]](#)

Memantine as a Use-Dependent Channel Blocker

Memantine is classified as a moderate-affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist.^{[2][7][13]} This pharmacological profile is crucial to its clinical success and tolerability.

- **Uncompetitive Binding:** Memantine only binds within the NMDA receptor's ion channel when it is open, meaning it requires the presence of both glutamate and the co-agonist glycine for the channel to be in an active state.^[10]
- **Voltage-Dependency:** At normal resting membrane potentials, the channel is blocked by magnesium ions (Mg^{2+}). Upon depolarization, Mg^{2+} is expelled, allowing ion flow. Memantine's blocking action is also voltage-dependent, making it more effective during the pathological, persistent depolarization seen in excitotoxicity.
- **Moderate Affinity & Fast Kinetics:** Unlike high-affinity NMDA antagonists (e.g., MK-801), which bind tightly and dissociate slowly, Memantine exhibits fast "on/off" kinetics.^[13] This allows it to block the tonic, low-level glutamate stimulation that drives excitotoxicity while being readily displaced by the phasic, high-concentration glutamate release that occurs during normal synaptic transmission. This preserves the physiological function of the NMDA receptor, which is critical for memory and learning, thereby explaining Memantine's favorable side-effect profile compared to other channel blockers.^[13]




[Click to download full resolution via product page](#)

Figure 1: Mechanism of Memantine at the NMDA Receptor.

Chemical Synthesis and Process Insights

The synthesis of Memantine Hydrochloride is a well-established process in medicinal chemistry. A common and efficient route starts from 1-bromoadamantane, leveraging a Ritter-type reaction. This approach is scalable and provides a high-purity final product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. scbt.com [scbt.com]
- 4. connectsci.au [connectsci.au]
- 5. jchr.org [jchr.org]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Memantine (Namenda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- To cite this document: BenchChem. [(Adamantan-1-YL)methylamine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155508#adamantan-1-yl-methylamine-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com